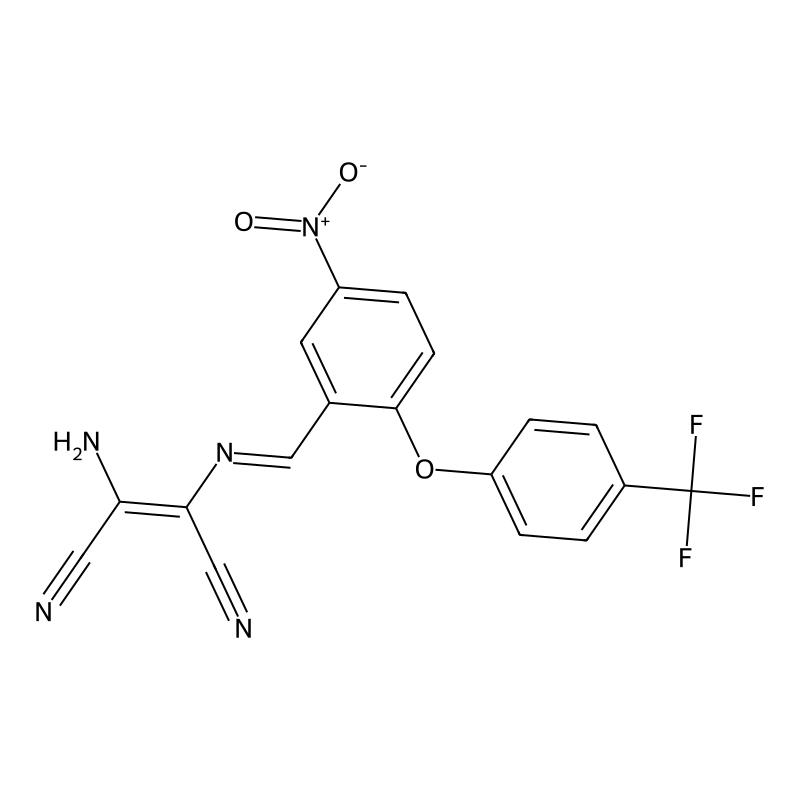

(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile is a complex organic compound characterized by its unique structural features, including multiple functional groups that contribute to its potential biological activity. The compound includes an amino group, a dinitrile moiety, and a nitro-substituted phenyl group with a trifluoromethyl substituent. This intricate structure suggests that it may exhibit significant reactivity and interactions with biological targets.

The chemical behavior of this compound can be analyzed through various types of reactions, including:

- Nucleophilic Substitution Reactions: The presence of the amino and nitro groups allows for nucleophilic attacks, which can lead to the formation of new bonds.

- Redox Reactions: The nitro group can undergo reduction under certain conditions, potentially altering the compound's biological activity.

- Condensation Reactions: The compound can participate in condensation reactions due to the presence of multiple reactive sites, leading to the formation of larger molecular structures.

These reactions are essential for understanding how the compound might interact with biological systems and its potential applications in pharmaceuticals.

The biological activity of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile is likely influenced by its structural components. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

- Antitumor Activity: Many compounds containing nitro and amino groups have been researched for their potential to inhibit cancer cell proliferation.

- Antimicrobial Properties: The presence of electron-withdrawing groups like trifluoromethyl can enhance the compound's ability to disrupt microbial cell functions.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Synthesis of this compound can be achieved through several methods:

- Multi-Step Organic Synthesis: Starting from simpler precursors, the synthesis may involve several steps including:

- Formation of the butenedinitrile backbone.

- Introduction of the amino group via nucleophilic substitution.

- Addition of the nitro-substituted phenyl group through coupling reactions.

- One-Pot Synthesis: Advanced synthetic techniques may allow for a one-pot reaction where all components are combined simultaneously, streamlining the process and improving yield.

- Use of Catalysts: Employing catalysts can enhance reaction rates and selectivity during synthesis, particularly in forming complex structures.

The potential applications of (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile include:

- Pharmaceutical Development: As a candidate for drug development targeting specific diseases such as cancer or infections due to its anticipated biological activity.

- Research in Biochemistry: Useful in studies related to enzyme inhibition or metabolic pathway regulation.

- Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique chemical structure.

Interaction studies are crucial for understanding how this compound affects biological systems. Common methodologies include:

- In Vitro Assays: Evaluating the compound's effect on cell lines to determine cytotoxicity and efficacy against specific targets.

- Enzyme Kinetics: Studying how the compound interacts with enzymes to assess its potential as an inhibitor or modulator.

- Molecular Docking Studies: Computational methods can predict how the compound binds to various biological targets, providing insights into its mechanism of action.

Several compounds share structural similarities with (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile, highlighting its uniqueness:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Nitroindole | Nitro group; indole ring | Antimicrobial, anticancer |

| Trifluoromethylbenzene | Trifluoromethyl group; aromatic ring | Solvent properties; electronic applications |

| Aminoquinoline | Amino group; quinoline structure | Antimalarial, antitumor |

These comparisons illustrate that while many compounds exhibit similar functional groups or structural motifs, the specific arrangement and combination in (2Z)-2-amino-3-[(E)-({5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}methylidene)amino]but-2-enedinitrile may confer distinct properties and activities that warrant further investigation.